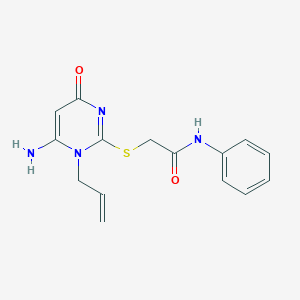![molecular formula C22H18NO2S+ B280484 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a polycyclic heteroaromatic compound that contains a thiazole ring fused with a pyridine ring and an acenaphthene ring system.
Mecanismo De Acción
The exact mechanism of action of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is not fully understood. However, it is believed to exert its pharmacological effects by inducing apoptosis in cancer cells and inhibiting the growth of microbial and viral pathogens. It has been suggested that this compound may target specific cellular pathways and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its pharmacological properties, this compound has also been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurological and metabolic processes. It has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium in lab experiments is its potential pharmacological properties, which may provide insights into the development of new drugs for cancer, microbial, and viral diseases. However, one of the limitations of using this compound is its complex synthesis method, which may be challenging for researchers without expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium. One direction is to investigate its potential as a drug candidate for various diseases, including cancer, microbial, and viral infections. Another direction is to explore its mechanism of action and identify specific cellular pathways and proteins that it targets. Additionally, further studies are needed to evaluate its safety and toxicity profiles, as well as its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting intermediate compound is then reacted with 9,10-dimethyl-1,2-benzanthracene-3,6-dicarboxaldehyde in the presence of piperidine to yield the final product.
Aplicaciones Científicas De Investigación
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium has been investigated for its potential pharmacological properties, including its anticancer, antimicrobial, and antiviral activities. Several studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
Propiedades
Fórmula molecular |
C22H18NO2S+ |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
ethyl 5,6-dimethyl-7-thia-4-azoniapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),5,9,11,13,15(19),16-nonaene-3-carboxylate |
InChI |
InChI=1S/C22H18NO2S/c1-4-25-22(24)21-20-16-10-6-8-14-7-5-9-15(19(14)16)17(20)11-18-23(21)12(2)13(3)26-18/h5-11H,4H2,1-3H3/q+1 |
Clave InChI |
WQTOALHKQQODPI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C |
SMILES canónico |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)





![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)


